3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
Description
The compound 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide features a benzenesulfonamide core substituted with a chlorine atom at position 3, a methyl group at position 2, and a hydroxyethyl chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-10-14(20)12-5-6-15-16(9-12)24-8-7-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZCNIIQSGHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through various experimental methods, such as cell-based assays, once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors include pH, temperature, presence of other molecules, and cellular environment.
Biological Activity
3-Chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article will explore its biological activity, synthesis pathways, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group integrated with a 1,4-benzodioxane moiety. The presence of a chloro substituent and a hydroxyl group enhances its reactivity and solubility, making it a candidate for various pharmaceutical applications. The molecular formula can be represented as with a molecular weight of approximately 357.84 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties |
| Chloro Substituent | Enhances reactivity |
| Hydroxyl Group | Involves in hydrogen bonding |
| Benzodioxane Moiety | May impart distinct biological properties |
Antibacterial Properties
The sulfonamide moiety is known for its antibacterial activity, which can be attributed to its ability to inhibit bacterial enzyme functions. Studies have indicated that compounds with similar structures exhibit significant inhibition against various bacterial strains.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound possess anti-inflammatory properties. These effects may be mediated through the modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of sulfonamide compounds showed potent inhibition against carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The IC50 values reported were in the low micromolar range, indicating strong inhibitory potential.
- Cell Proliferation Studies : In vitro assays on cancer cell lines revealed that similar compounds could significantly reduce cell proliferation rates. For instance, a derivative exhibited an IC50 of 0.212 µM against MAO-B, suggesting potential use in neurodegenerative diseases.
- Apoptosis Induction : Another study highlighted that certain sulfonamide derivatives could induce apoptosis in cancer cells through caspase-dependent pathways, reinforcing their potential as therapeutic agents.
The mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions with electrophiles.
- Hydrogen Bonding : The hydroxyl group facilitates interactions with biological macromolecules.
- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in metabolic pathways.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Sulfonamide : Reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides under alkaline conditions.
- Alkylation or Acylation : Subsequent reactions can modify existing functional groups or introduce new ones to enhance biological activity.
- Optimization of Reaction Conditions : Parameters such as temperature and pH are crucial for maximizing yield and purity.
Synthetic Route Overview
| Step | Reaction Type |
|---|---|
| 1 | Nucleophilic substitution |
| 2 | Alkylation/acylation |
| 3 | Optimization (temperature/pH) |
Comparison with Similar Compounds
Research Findings and Implications
- Hydrogen Bonding : The target compound’s hydroxyethyl group and sulfonamide N–H bond enable strong intermolecular interactions, similar to acetamide derivatives in . This contrasts with compounds lacking hydroxyl groups (e.g., CAS 946304-09-2), which rely on weaker van der Waals forces.
- Bioactivity Potential: While the target compound’s specific applications are unclear, structurally related sulfonamides in and are associated with pesticidal or agrochemical uses .
- Synthetic Flexibility : The hydroxyethyl-dioxin system offers a versatile scaffold for further functionalization, unlike rigid benzothiadiazole or naphthalene-containing analogs .
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide?
Methodological Answer :
- Reaction Conditions : Use dynamic pH control (pH ~10) with aqueous Na₂CO₃ to facilitate the coupling of benzenesulfonyl chloride derivatives with amine intermediates, as demonstrated in analogous sulfonamide syntheses .
- Precursor Utilization : Employ 3-chloro-2-methylbenzenesulfonyl chloride as a key precursor, which has been validated in synthesizing structurally related sulfonamides via nucleophilic substitution reactions .
- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product .
Q. What spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?
Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Identify characteristic sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and hydroxyl (-OH) bands (~3200–3600 cm⁻¹) .
- ¹H NMR : Confirm substitution patterns via aromatic proton splitting (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm) and hydroxyethyl group signals (δ 3.6–3.8 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal diffraction data, as applied to analogous sulfonamide derivatives .
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer :
- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<1% threshold) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling, analyzing via TLC and UV-Vis spectroscopy to detect decomposition products .
Advanced Research Questions
Q. How can experimental designs for evaluating antibacterial activity address variability in microbial resistance profiles?
Methodological Answer :
- Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with documented resistance mechanisms (e.g., β-lactamase production) .
- Dose-Response Assays : Use microbroth dilution (MIC/MBC determination) in triplicate, with positive controls (e.g., ampicillin) and negative controls (DMSO solvent) to normalize results .
- Statistical Validation : Apply randomized block designs to account for inter-experimental variability, as demonstrated in pharmacological studies .
Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological activity?
Methodological Answer :
- Mechanistic Profiling : Perform kinetic assays (e.g., lipoxygenase inhibition) to differentiate competitive vs. non-competitive inhibition modes, which may explain discrepancies between enzyme binding and cellular efficacy .
- Metabolic Stability Testing : Use hepatic microsome models (human/rat) to assess first-pass metabolism, which could reduce bioavailability despite strong in vitro activity .
- In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to off-target proteins, identifying potential interference pathways .
Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
Methodological Answer :
- Partitioning Studies : Measure log Kₒw (octanol-water) and soil sorption coefficients (Kd) to model environmental distribution .
- Degradation Pathways : Conduct photolysis (UV light) and hydrolysis (pH 5–9) experiments, analyzing breakdown products via LC-MS .
- Ecotoxicology : Use Daphnia magna (acute toxicity) and algal growth inhibition tests to estimate EC₅₀ values, aligning with OECD guidelines .
Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacological profile?
Methodological Answer :
- Analog Synthesis : Introduce substituents at the hydroxyethyl group (e.g., alkylation, acylation) and sulfonamide nitrogen, as seen in N-substituted benzodioxin derivatives .
- Activity Clustering : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values, molar refractivity) with antibacterial/enzyme inhibition data .
- Crystallographic Validation : Compare X-ray structures of analogs to identify conformational changes impacting target binding .
Data Contradiction Analysis
Q. How to address inconsistent results in biological activity across different assay platforms?
Methodological Answer :
- Assay Standardization : Replicate experiments using identical bacterial inoculum densities and growth media (e.g., Mueller-Hinton broth) to minimize variability .
- Cross-Validation : Compare disk diffusion, agar dilution, and microbroth dilution results to identify platform-specific artifacts .
- Meta-Analysis : Aggregate data from multiple studies (e.g., lipoxygenase inhibition IC₅₀ values) to assess reproducibility and outlier causes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
